4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS No.: 2097862-48-9
Cat. No.: VC5503905
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097862-48-9 |
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Molecular Formula | C17H19N3O3S |
Molecular Weight | 345.42 |
IUPAC Name | 4-(4-ethylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Standard InChI | InChI=1S/C17H19N3O3S/c1-2-14-5-7-16(8-6-14)24(22,23)19-10-11-20(17(21)13-19)15-4-3-9-18-12-15/h3-9,12H,2,10-11,13H2,1H3 |
Standard InChI Key | OHNXMEWUHLUCOZ-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(4-ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one integrates three key components:
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A piperazin-2-one ring, a six-membered cyclic amide.
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A 4-ethylbenzenesulfonyl group attached to the piperazinone’s 4-position.
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A pyridin-3-yl substituent at the 1-position.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₂₀N₃O₃S |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 4-[(4-Ethylphenyl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one |
Topological Polar Surface Area | 89.2 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The sulfonamide group enhances electrophilicity, while the pyridine ring contributes to π-π stacking interactions. The ethyl group on the benzene ring introduces steric bulk, potentially influencing solubility and binding affinity .
Synthesis and Reaction Pathways
The synthesis of 4-(4-ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one likely involves multi-step reactions, as observed in analogous sulfonamide-piperazine derivatives .
Key Synthetic Steps
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Formation of the Piperazin-2-one Core: Cyclization of β-amino acids or condensation of diamines with carbonyl sources generates the piperazin-2-one scaffold.
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Sulfonylation: Reaction of 4-ethylbenzenesulfonyl chloride with the piperazin-2-one intermediate under basic conditions (e.g., triethylamine in DMSO) introduces the sulfonyl group .
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Pyridine Substitution: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling attaches the pyridin-3-yl group to the piperazinone’s nitrogen .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Sulfonylation | Et₃N, DMSO, 25°C, 12 h | 65–75 |
Pyridine Substitution | Pd(dba)₂, Xantphos, KOtBu | 50–60 |
Side products may include over-sulfonylated derivatives or regioisomers, necessitating chromatographic purification .
Mechanistic and Biological Insights
While direct pharmacological data for this compound are unavailable, structurally related sulfonamide-piperazine hybrids exhibit diverse biological activities:
Enzyme Inhibition
Sulfonamides are known carbonic anhydrase inhibitors, but the piperazinone ring may redirect selectivity toward kinases or proteases. For example, analogs with pyridine substituents show affinity for tyrosine kinases involved in cancer proliferation .
Receptor Modulation
Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₆). The pyridine moiety’s hydrogen-bonding capacity could enhance binding to allosteric sites .
Applications in Drug Discovery
Antimicrobial Activity
Sulfonamide-piperazine hybrids inhibit bacterial dihydropteroate synthase (DHPS). The pyridine ring’s nitrogen could coordinate with metal ions in microbial enzymes, enhancing potency .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
The target compound’s ethyl group may confer superior lipophilicity (clogP ≈ 3.2) compared to chlorophenyl (clogP ≈ 2.8) or methoxy analogs, potentially enhancing blood-brain barrier permeability .
Future Directions
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Activity Profiling: High-throughput screening against kinase panels and microbial targets.
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ADMET Optimization: Modifying the ethyl group to trifluoromethyl could improve metabolic stability without compromising solubility.
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Crystallographic Studies: X-ray co-crystallization with carbonic anhydrase IX or EGFR kinase to elucidate binding modes.
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